molecular formula C11H8N4O2S B15076997 5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol

5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol

Katalognummer: B15076997
Molekulargewicht: 260.27 g/mol
InChI-Schlüssel: YCZYBPXAPYBHHG-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring fused with furan rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-furylmethyleneamine with 4-amino-5-mercapto-1,2,4-triazole under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated under reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The furan rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitric acid are used under controlled conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Wirkmechanismus

The mechanism of action of 5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Furylmethyl)-5-methylfuran
  • 5-Hydroxymethyl-2-vinylfuran
  • N-substituted β-(5-amino-2-furyl) nitroolefins

Uniqueness

5-(2-Furyl)-4-((2-furylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with furan rings, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of reactions and makes it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C11H8N4O2S

Molekulargewicht

260.27 g/mol

IUPAC-Name

3-(furan-2-yl)-4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H8N4O2S/c18-11-14-13-10(9-4-2-6-17-9)15(11)12-7-8-3-1-5-16-8/h1-7H,(H,14,18)/b12-7+

InChI-Schlüssel

YCZYBPXAPYBHHG-KPKJPENVSA-N

Isomerische SMILES

C1=COC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3

Kanonische SMILES

C1=COC(=C1)C=NN2C(=NNC2=S)C3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.